molecular formula C12H12N2OS B6646014 N-[2-(1,3-benzothiazol-2-yl)ethyl]prop-2-enamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]prop-2-enamide

Cat. No. B6646014
M. Wt: 232.30 g/mol
InChI Key: HAVBQKGNXKETSB-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as BPEA and is a member of the benzothiazole family of compounds. BPEA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of BPEA is not fully understood, but it has been proposed that it acts by inhibiting the activity of enzymes involved in various metabolic pathways. BPEA has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BPEA has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, and the detection of metal ions. BPEA has also been reported to exhibit antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPEA in lab experiments is its high purity and yield. BPEA is also relatively easy to synthesize using the methods described above. However, one of the limitations of using BPEA in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of BPEA, including the evaluation of its potential applications in drug discovery and the development of new analytical methods for the detection of metal ions. Further studies are also needed to fully understand the mechanism of action of BPEA and its potential toxicity.

Synthesis Methods

BPEA can be synthesized using various methods, including the reaction of 2-aminothiophenol with acryloyl chloride in the presence of triethylamine, or the reaction of 2-aminothiophenol with acrylonitrile in the presence of potassium carbonate. The synthesis of BPEA using these methods has been reported to yield high purity and yield.

Scientific Research Applications

BPEA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BPEA has been evaluated for its anticancer, antifungal, and antibacterial properties. In material science, BPEA has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, BPEA has been used as a reagent for the determination of trace amounts of copper and mercury ions in environmental samples.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-11(15)13-8-7-12-14-9-5-3-4-6-10(9)16-12/h2-6H,1,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVBQKGNXKETSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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